

Application Notes and Protocols: Measuring Food Intake in Mice After RXFP3 Agonist Administration

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Compound of Interest

Compound Name: *RXFP3 agonist 1*

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Introduction

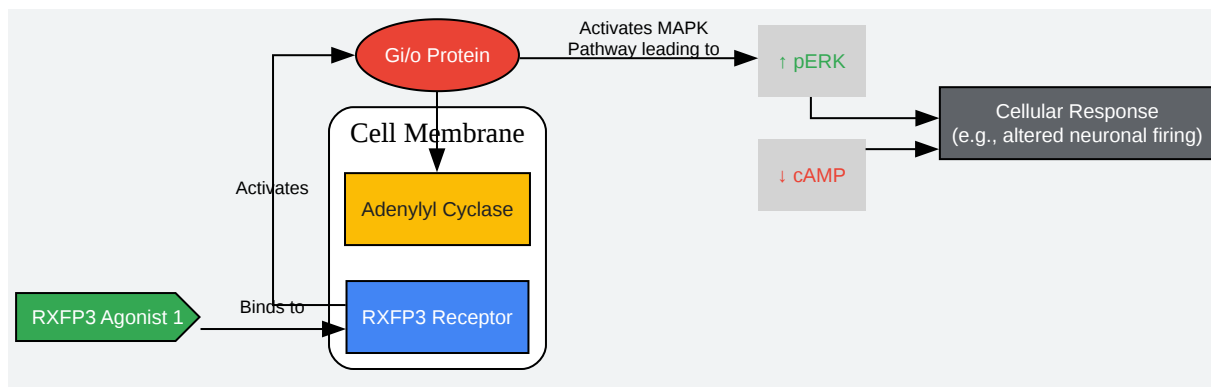
Relaxin-3 is a neuropeptide implicated in a range of physiological processes, including stress responses, metabolism, and feeding behavior.[1][2] It exerts its effects primarily through the G-protein coupled receptor, RXFP3.[3][4] Activation of RXFP3 by agonists has been a key area of research for understanding its role in appetite regulation.[5] While studies in rats have consistently demonstrated an orexigenic (appetite-stimulating) effect of RXFP3 agonists, the response in mice presents a more complex picture, with some studies indicating a lack of a similar increase in food intake. In contrast, the administration of RXFP3 antagonists has been shown to reduce motivated food-seeking behaviors in mice.

These application notes provide a comprehensive overview of the methodologies for measuring food intake in mice following the administration of a generic RXFP3 agonist, referred to as "**RXFP3 Agonist 1**." The protocols and data presented are synthesized from established research practices in the field.

RXFP3 Signaling Pathway

Activation of the RXFP3 receptor, a Gi/o protein-coupled receptor, by an agonist such as **RXFP3 Agonist 1**, initiates an intracellular signaling cascade. This typically involves the

inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Concurrently, RXFP3 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinase (ERK). These signaling events are believed to mediate the downstream cellular and behavioral responses to RXFP3 activation.



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Caption: RXFP3 receptor signaling cascade.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of RXFP3 agonists on food intake. It is important to note the species-specific differences in outcomes.

Table 1: Effect of Central Administration of RXFP3 Agonists on Food Intake in Rodents

| Species | Agonist | Dose (intracerebr oventricular) | Observatio n Time | Effect on Food Intake | Reference |
|---------------------|-------------------------|--|----------------------|---|-----------|
| Rat | Relaxin-3 | 1.1 nmol | 30 and 60 min | Increased | |
| Rat | RXFP3-A2 | 1.1 nmol | 30 and 60 min | Increased (stronger than Relaxin- 3) | |
| Mouse (C57BL/6J) | Relaxin-3 / RXFP3-A2 | Similar or higher doses than in rats | Not specified | No increase observed | |
| Mouse (C57BL/6J) | RXFP3 Antagonists | Not applicable | Various | Reduced palatable food consumption | |

Note: "**RXFP3 Agonist 1**" is a generic placeholder. Specific agonists used in cited studies are listed.

Experimental Protocols

Protocol 1: Measurement of Acute Food Intake in Mice

This protocol details the procedure for assessing the acute effects of **RXFP3 Agonist 1** on food intake in mice.

Materials:

- Male C57BL/6J mice (8-12 weeks old)
- Standard laboratory chow
- **RXFP3 Agonist 1**

- Vehicle solution (e.g., sterile saline)
- Surgical instruments for intracerebroventricular (ICV) cannulation
- Stereotaxic apparatus
- Microinjection pump and syringes
- Individual housing cages with wire mesh floors
- Analytical balance (accurate to 0.01 g)

Procedure:

- Animal Acclimatization and Housing:
 - Individually house mice in cages that facilitate the collection of spilled food.
 - Allow mice to acclimate to the new housing conditions for at least 3 days prior to the experiment.
 - Maintain a 12:12 hour light-dark cycle and provide ad libitum access to food and water.
- Surgical Preparation (ICV Cannulation):
 - Perform stereotaxic surgery to implant a guide cannula into the lateral ventricle of the brain. Anesthetize the mice appropriately.
 - Allow a recovery period of at least one week post-surgery.
- Habituation to Experimental Conditions:
 - Habituate the mice to the injection procedure by handling them and performing mock injections for 2-3 days leading up to the experiment.
- Experimental Day:
 - Fast the mice for a period of 18 hours overnight, with continued access to water.

- At the beginning of the light phase, weigh each mouse.
- Randomly assign mice to treatment groups (e.g., Vehicle, **RXFP3 Agonist 1** - low dose, **RXFP3 Agonist 1** - high dose).
- Administer the vehicle or **RXFP3 Agonist 1** via intracerebroventricular (ICV) injection.
- Immediately after the injection, provide a pre-weighed amount of standard chow.
- Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food and any spillage.
- Data Analysis:
 - Calculate the cumulative food intake for each mouse at each time point.
 - Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.

Protocol 2: Measurement of Motivated Food Seeking Behavior

This protocol is designed to assess the effect of **RXFP3 Agonist 1** on the motivation to obtain a palatable food source.

Materials:

- Same as Protocol 1, with the addition of:
- Highly palatable food (e.g., high-fat diet or sweetened pellets)
- Operant conditioning chambers (optional, for more detailed behavioral analysis)

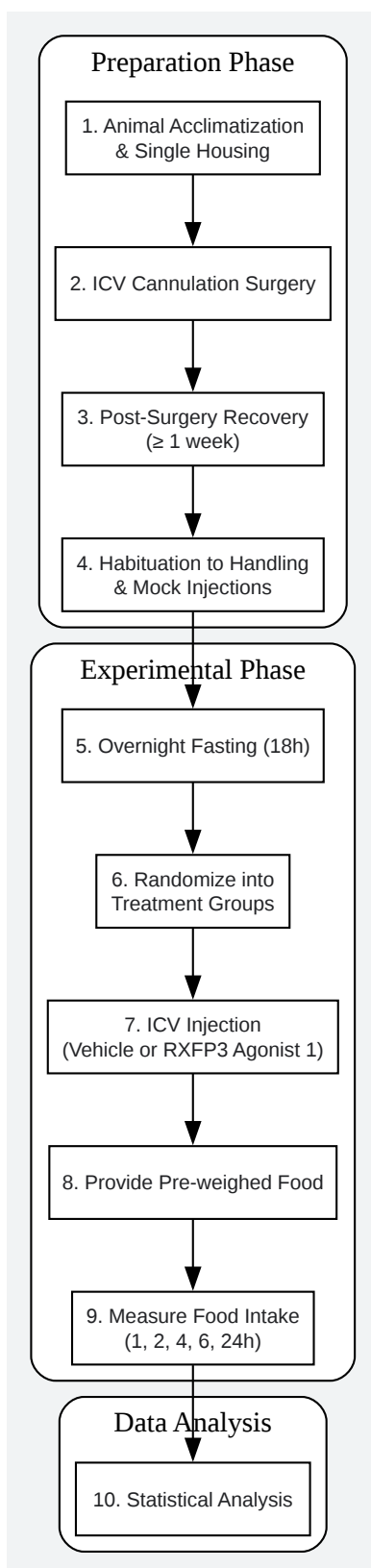
Procedure:

- Acclimatization and Habituation:
 - Follow steps 1-3 from Protocol 1.

- Habituate the mice to the palatable food for a short period each day for 2-3 days.
- Experimental Day:
 - Mice can be satiated (ad libitum access to standard chow) to specifically measure the motivation for palatable food.
 - Weigh each mouse and assign to treatment groups.
 - Administer the vehicle or **RXFP3 Agonist 1** via ICV injection.
 - 30 minutes post-injection, introduce a pre-weighed amount of the highly palatable food into the cage for a limited time (e.g., 1-2 hours).
 - Measure the consumption of the palatable food.
- Data Analysis:
 - Compare the amount of palatable food consumed between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

The following diagram illustrates the general workflow for an acute food intake study in mice.



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Caption: Workflow for measuring food intake in mice.

Concluding Remarks

The investigation of RXFP3 agonists on feeding behavior in mice is a nuanced area of research. Unlike in rats, a direct orexigenic effect is not consistently observed, suggesting important species-specific differences in the underlying neural circuits. Researchers should carefully consider these differences when designing experiments and interpreting results. The protocols outlined above provide a standardized framework for conducting such studies, ensuring robust and reproducible data collection. Future investigations may explore the effects of RXFP3 agonists in different mouse strains or under various metabolic states to further elucidate the role of this system in appetite regulation.

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- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Food Intake in Mice After RXFP3 Agonist Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425138#measuring-food-intake-in-mice-after-rxfp3-agonist-1-administration]

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